6-Fluoroquinazolin-4-ol
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Overview
Description
6-Fluoroquinazolin-4-ol is a heterocyclic organic compound with the molecular formula C8H5FN2O It is a derivative of quinazoline, featuring a fluorine atom at the 6th position and a hydroxyl group at the 4th position
Mechanism of Action
Target of Action
6-Fluoroquinazolin-4-ol is a member of the class of quinazolines . It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, it interferes with the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death .
Biochemical Pathways
The inhibition of sterol 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its depletion leads to a series of downstream effects, including increased membrane permeability and leakage of essential cell components .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 16414 .
Result of Action
The result of the action of this compound is the disruption of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death . Therefore, it is effective in controlling various fungal species on cereals, beets, and fruit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. The reaction conditions often include heating the mixture to a high temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and fluorinating agents is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinazolinone derivative.
Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroquinazolin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroquinazolin-4-ol
- 6-Bromoquinazolin-4-ol
- 6-Iodoquinazolin-4-ol
Uniqueness
6-Fluoroquinazolin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
6-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSMZAHKVXOYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444277 |
Source
|
Record name | 6-fluoroquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-56-2 |
Source
|
Record name | 6-fluoroquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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